Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate
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Overview
Description
Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro[33]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One efficient method involves the reaction of a suitable cyclobutanone derivative with a tert-butyl ester under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic structure .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group present in the structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds .
Biology and Medicine: Its spirocyclic core can mimic the structure of natural products, making it useful in the development of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its stability and reactivity make it a versatile compound for various industrial applications .
Mechanism of Action
The mechanism by which tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate exerts its effects depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold for the development of bioactive molecules .
Comparison with Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound shares a similar spirocyclic core but includes an azetidine ring, which can alter its reactivity and applications.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate:
Uniqueness: Tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate is unique due to its specific functional groups and spirocyclic structure. These features contribute to its versatility in chemical reactions and its potential as a building block for the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 7-oxospiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-6-12(7-8)5-4-9(12)13/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLLMKUAPNTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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